molecular formula C19H25NO3S B2832397 3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine CAS No. 400078-23-1

3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine

Cat. No. B2832397
CAS RN: 400078-23-1
M. Wt: 347.47
InChI Key: HJYWPZAQCRZCSS-UHFFFAOYSA-N
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Description

The compound “3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine” is a pyridine derivative with various functional groups attached, including a sulfonyl group and an isobutoxy group . Pyridine derivatives are often used in the synthesis of various pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring, a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring would be the various functional groups mentioned in the name of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the sulfonyl group, which is a strong electron-withdrawing group, and the isobutoxy group, which could potentially influence the compound’s solubility .

Scientific Research Applications

Chemiluminescence and Base-Induced Decomposition

The study of chemiluminescence and base-induced decomposition of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds provides insights into their potential applications in chemical sensors and light-emitting materials. The base-induced decomposition of these compounds, leading to light emission, highlights their utility in developing novel luminescent materials with potential applications in bioimaging and analytical chemistry (Watanabe et al., 2010).

Crystal Structure Analysis

Research on pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate underscores the role of sulfonate and carboxylate interactions in crystal engineering. These interactions are crucial for understanding the molecular assembly processes and designing materials with desired properties for applications in drug design and material science (Balasubramani et al., 2007).

Biodegradation of Sulfur Heterocycles

Studies on the biodegradation of dimethylbenzothiophene isomers by Pseudomonas strains shed light on microbial pathways for sulfur removal from petroleum. This research is vital for environmental biotechnology, offering strategies for bioremediation of sulfur-containing pollutants (Kropp et al., 1996).

Catalysis and Synthesis

The development of ionic liquid sulfonic acid functionalized pyridinium chloride as an efficient catalyst for organic synthesis opens new avenues in green chemistry. This research demonstrates the catalyst's utility in facilitating solvent-free synthesis processes, which is essential for designing sustainable chemical reactions (Moosavi-Zare et al., 2013).

Water-resistant Organic Thermoelectrics

Investigating the structural and morphological evolution of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) with additives for water-resistant organic thermoelectric devices highlights the potential of these materials in flexible and wearable electronics. The study underscores the importance of chemical modifications to improve the mechanical strength and stability of organic thermoelectrics in varying environmental conditions (Oh et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, if it were used as a pharmaceutical, the mechanism of action would depend on how the compound interacts with biological systems .

Future Directions

The future directions for this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-12(2)11-23-19-18(15(5)10-16(6)20-19)24(21,22)17-9-13(3)7-8-14(17)4/h7-10,12H,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYWPZAQCRZCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(N=C(C=C2C)C)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine

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